molecular formula C7H7NO5S B1580901 Benzenesulfonic acid, 4-methyl-3-nitro- CAS No. 97-06-3

Benzenesulfonic acid, 4-methyl-3-nitro-

Cat. No.: B1580901
CAS No.: 97-06-3
M. Wt: 217.2 g/mol
InChI Key: GJYYWZTYFNSZRP-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-3-nitro- (CAS 97-06-3), is a nitro- and methyl-substituted derivative of benzenesulfonic acid. Its molecular formula is C₇H₇NO₅S, and it is structurally characterized by a sulfonic acid group (-SO₃H) at the para position, a methyl group at the 4-position, and a nitro group (-NO₂) at the 3-position of the benzene ring . This compound is a key intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and specialty chemicals. Its strong electron-withdrawing nitro group enhances acidity compared to unsubstituted benzenesulfonic acid (pKa ~ -2.8) , while the methyl group introduces steric and solubility effects.

Properties

CAS No.

97-06-3

Molecular Formula

C7H7NO5S

Molecular Weight

217.2 g/mol

IUPAC Name

4-methyl-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H7NO5S/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H,11,12,13)

InChI Key

GJYYWZTYFNSZRP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

Other CAS No.

97-06-3
51591-66-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties and applications of 4-methyl-3-nitrobenzenesulfonic acid differ significantly from structurally related benzenesulfonic acid derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of Benzenesulfonic Acid Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
4-Methyl-3-nitrobenzenesulfonic acid 97-06-3 C₇H₇NO₅S 4-CH₃, 3-NO₂, 1-SO₃H High acidity; dye/pharmaceutical intermediate
Benzenesulfonic acid 98-11-3 C₆H₆SO₃ 1-SO₃H pKa = -2.8; catalyst, detergent production
4-Aminobenzenesulfonic acid 121-57-3 C₆H₇NO₃S 4-NH₂, 1-SO₃H Water-soluble; precursor to sulfa drugs
4-Chloro-3-nitrobenzenesulfonic acid 88-90-4 C₆H₄ClNO₅S 4-Cl, 3-NO₂, 1-SO₃H Stronger acidity (Cl electron-withdrawing); pesticide synthesis
2,4-Dimethyl-5-nitrobenzenesulfonic acid (sodium salt) 69383-56-8 C₈H₈NO₅S·Na 2-CH₃, 4-CH₃, 5-NO₂, 1-SO₃H Hydrotropic agent; detergent formulations

Key Differences

Acidity and Reactivity: The nitro group in 4-methyl-3-nitrobenzenesulfonic acid increases acidity compared to unsubstituted benzenesulfonic acid. However, it is less acidic than 4-chloro-3-nitrobenzenesulfonic acid due to chlorine’s stronger electron-withdrawing effect . 4-Aminobenzenesulfonic acid (sulfanilic acid) is weakly acidic (pKa ~ 3.3) due to the electron-donating amino group, making it suitable for zwitterionic applications .

Solubility and Stability :

  • The methyl group in 4-methyl-3-nitrobenzenesulfonic acid reduces water solubility compared to sulfanilic acid but improves stability in organic solvents .
  • Sodium salts (e.g., 2,4-dimethyl-5-nitrobenzenesulfonic acid sodium salt) exhibit high solubility, making them ideal for detergent formulations .

Applications :

  • 4-Methyl-3-nitrobenzenesulfonic acid : Used in azo dye synthesis and as a pharmaceutical intermediate (e.g., sulfonamide antibiotics) .
  • 4-Chloro-3-nitrobenzenesulfonic acid : Employed in agrochemicals due to its reactivity in nucleophilic substitution reactions .
  • Sulfanilic acid : Key precursor for sulfonamide drugs and colorimetric reagents .

Research Findings and Industrial Relevance

  • Catalytic Applications : Benzenesulfonic acid derivatives, including nitro-substituted variants, serve as green catalysts in esterification and transesterification reactions. Their lower corrosivity compared to sulfuric acid makes them advantageous in continuous flow reactors .
  • Market Trends : The benzenesulfonic acid market is driven by demand in textiles (dyes) and pharmaceuticals, with major producers like BASF SE and Stepan Company expanding production capacities .

Preparation Methods

Nitration of p-Toluenesulfonic Acid

Overview:
The most established route for synthesizing 4-methyl-3-nitrobenzenesulfonic acid is the direct nitration of p-toluenesulfonic acid. This method leverages the activating effect of the sulfonic acid group and the methyl group, directing the introduction of a nitro group to the 3-position.

Typical Reaction:

$$
\text{p-Toluenesulfonic acid} + \text{HNO}3 + \text{H}2\text{SO}4 \rightarrow \text{4-methyl-3-nitrobenzenesulfonic acid} + \text{H}2\text{O}
$$

Process Details:

Step Reagents & Conditions Notes
1. Reaction Mix p-toluenesulfonic acid with concentrated H₂SO₄ Sulfonic acid acts as both substrate and acid catalyst
2. Nitration Slowly add concentrated HNO₃ at 0–10°C Vigorous stirring to ensure uniform nitration
3. Workup After completion, pour into ice-water Precipitate forms; filtered and washed
4. Purify Recrystallize from water or dilute acid Yields a yellowish crystalline solid

Key Data:

Parameter Value/Range
Reaction Temp 0–10°C
Reaction Time 1–3 hours
Yield 60–80% (literature range)
Product Purity >98% after recrystallization

Mechanistic Note:
The methyl group is ortho/para-directing and the sulfonic acid group is meta-directing. Their combined influence favors nitration at the 3-position relative to the methyl group (meta to methyl, ortho to sulfonic acid).

Sulfonation of 3-Nitrotoluene

Overview:
An alternative method involves sulfonating 3-nitrotoluene to introduce the sulfonic acid group at the 4-position.

Typical Reaction:

$$
\text{3-Nitrotoluene} + \text{fuming H}2\text{SO}4 \rightarrow \text{4-methyl-3-nitrobenzenesulfonic acid}
$$

Process Details:

Step Reagents & Conditions Notes
1. Reaction Add 3-nitrotoluene to fuming sulfuric acid (oleum) Temperature maintained at 80–120°C
2. Sulfonation Stirred for several hours Monitored by TLC or HPLC
3. Workup Reaction mixture poured into ice-water Product precipitates, filtered, washed
4. Purify Recrystallization Yields pure compound

Key Data:

Parameter Value/Range
Reaction Temp 80–120°C
Reaction Time 2–6 hours
Yield 50–75%
Product Purity >97% after recrystallization

Mechanistic Note:
Sulfonation is favored at the para-position relative to the methyl group, which is also ortho to the nitro group, yielding the desired isomer.

Alternative Laboratory Methods

Other Approaches:

Summary Table: Comparative Preparation Methods

Route Starting Material Key Reagents Yield (%) Selectivity Remarks
Nitration of p-toluenesulfonic acid p-Toluenesulfonic acid HNO₃, H₂SO₄ 60–80 High Preferred for high regioselectivity
Sulfonation of 3-nitrotoluene 3-Nitrotoluene Fuming H₂SO₄ 50–75 High Useful if 3-nitrotoluene is available
Sequential (nitration, sulfonation) Toluene HNO₃, H₂SO₄ (stepwise) 40–60 Moderate More steps, lower overall yield

Research Findings and Notes

  • Industrial Relevance: The nitration of p-toluenesulfonic acid is the most commonly cited industrial method due to its high regioselectivity and relatively straightforward purification.
  • Purification: The product is typically purified by recrystallization from water or dilute acid, yielding a yellow crystalline solid.
  • Safety Considerations: Both nitration and sulfonation are exothermic and require careful temperature control to avoid side reactions and decomposition.
  • Environmental Notes: Waste acid streams must be neutralized and disposed of according to regulatory guidelines.

Q & A

Basic Questions

Q. How can the structure of 4-methyl-3-nitrobenzenesulfonic acid be confirmed using spectroscopic methods?

  • Methodological Answer : Structure elucidation typically employs a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR identify aromatic proton environments and substituent positions. The methyl group (CH3_3) resonates as a singlet (~2.5 ppm), while nitro and sulfonic acid groups deshield adjacent protons .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1530 cm1^{-1} (N=O stretch) confirm sulfonic acid and nitro groups .
  • Mass Spectrometry (MS) : High-resolution MS provides the exact molecular mass (217.20 g/mol) and fragmentation patterns consistent with the nitro and sulfonic acid moieties .

Q. What are the standard synthetic routes for preparing 4-methyl-3-nitrobenzenesulfonic acid?

  • Methodological Answer :

  • Sulfonation Followed by Nitration :

Sulfonation : Toluene is sulfonated with concentrated H2_2SO4_4 at 110–120°C to yield p-toluenesulfonic acid.

Nitration : The product is nitrated using a HNO3_3-H2_2SO4_4 mixture under controlled temperature (0–5°C) to introduce the nitro group at the meta position relative to the sulfonic acid group .

  • Direct Functionalization : Alternative methods involve electrophilic substitution on pre-sulfonated aromatic rings using nitrating agents (e.g., acetyl nitrate) in non-aqueous solvents to minimize side reactions .

Q. What are the primary research applications of 4-methyl-3-nitrobenzenesulfonic acid in catalysis?

  • Methodological Answer :

  • Acid Catalyst : Its strong acidity (pKa ~ -6) makes it effective in esterification and condensation reactions. For example, it catalyzes peptide bond formation in non-polar solvents by protonating carbonyl groups .
  • Intermediate in Dye Synthesis : The nitro group facilitates electrophilic azo coupling reactions, forming colored complexes used in analytical chemistry for metal ion detection .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for sulfonation when synthesizing nitro-substituted benzenesulfonic acids?

  • Methodological Answer :

  • Competitive Side Reactions : Nitro groups are meta-directing, which can lead to regioselectivity issues during sulfonation. Kinetic control (low temperature) and excess sulfonating agent (H2_2SO4_4) are required to favor the desired 3-nitro-4-sulfonic acid isomer .
  • Acid Sensitivity : The nitro group can undergo reduction under prolonged acidic conditions. Using milder sulfonation methods (e.g., SO3_3 in inert solvents) minimizes decomposition .

Q. How do computational methods assist in predicting the reactivity of 4-methyl-3-nitrobenzenesulfonic acid in electrophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculations predict electrophilic attack sites by analyzing electron density maps. The nitro group deactivates the ring, directing incoming electrophiles to the para position relative to the sulfonic acid group .
  • Molecular Orbital Analysis : Frontier orbital theory (HOMO-LUMO gaps) evaluates susceptibility to oxidation or reduction, critical for designing redox-stable derivatives .

Q. How can researchers resolve contradictions in reported aquatic toxicity data for sulfonic acid derivatives?

  • Methodological Answer :

  • Comparative Toxicity Studies : Standardize test organisms (e.g., Daphnia magna for chronic toxicity) and exposure durations to ensure data comparability. For example, NOEC values for 4-methyl-3-nitrobenzenesulfonic acid vary due to differences in algal species sensitivity (e.g., Chlorella vulgaris vs. Selenastrum capricornutum) .
  • Environmental Fate Modeling : Assess persistence using OECD 301 biodegradability tests. The sulfonic acid group enhances water solubility, leading to lower bioaccumulation potential but higher mobility in aquatic systems .

Q. What advanced techniques are used to study the interaction of 4-methyl-3-nitrobenzenesulfonic acid with biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to proteins (e.g., serum albumin) by measuring enthalpy changes during complex formation .
  • Molecular Docking Simulations : Predicts binding modes with enzyme active sites (e.g., carbonic anhydrase), guiding drug design for sulfonamide-based inhibitors .

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